N-Benzothiazol-2-yl-4-m-tolyloxy-butyramide
Description
N-Benzothiazol-2-yl-4-m-tolyloxy-butyramide is a benzothiazole derivative characterized by a butyramide backbone substituted with a meta-tolyloxy (3-methylphenoxy) group at the 4-position. Benzothiazole derivatives are of significant interest in medicinal and materials chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. in 2008), provide foundational insights into its crystallographic and synthetic characteristics .
The compound’s structure determination likely employs X-ray crystallography methods, as exemplified by the use of the SHELX software suite (particularly SHELXL) for small-molecule refinement . This approach enables precise elucidation of bond lengths, angles, and conformational features, which are critical for understanding structure-activity relationships.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-(3-methylphenoxy)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-13-6-4-7-14(12-13)22-11-5-10-17(21)20-18-19-15-8-2-3-9-16(15)23-18/h2-4,6-9,12H,5,10-11H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDNGMUSRMMOSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCC(=O)NC2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzothiazol-2-yl-4-m-tolyloxy-butyramide typically involves the reaction of 2-aminobenzothiazole with 4-m-tolyloxybutyryl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions. The product is typically isolated by filtration and dried under reduced pressure to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
N-Benzothiazol-2-yl-4-m-tolyloxy-butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzothiazole ring can be substituted with various nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ether.
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile, often with the addition of a base to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Substituted benzothiazole derivatives
Scientific Research Applications
Pharmaceutical Applications
1.1 Pain Management
N-Benzothiazol-2-yl-4-m-tolyloxy-butyramide has been identified as an inhibitor of voltage-gated sodium channels, particularly Nav 1.7. This channel is crucial in the transmission of pain signals within the nervous system. Compounds that inhibit Nav 1.7 are being researched for their efficacy in treating chronic pain disorders such as:
- Neuropathic Pain : Conditions like post-herpetic neuralgia and diabetic neuropathy.
- Cancer Pain : Alleviating pain associated with cancer and its treatments.
- Other Chronic Pain Syndromes : Including complex regional pain syndrome (CRPS) and fibromyalgia.
Research indicates that targeting Nav 1.7 could lead to new treatments that provide relief without the side effects associated with traditional analgesics .
1.2 Neuroprotective Effects
Studies suggest that this compound may have neuroprotective properties. This is particularly relevant in conditions like:
- Multiple Sclerosis
- Parkinson’s Disease
The compound's ability to modulate sodium channels may help protect neurons from excitotoxicity, a process that can lead to cell death in neurodegenerative diseases .
Agricultural Applications
2.1 Pesticidal Properties
The compound has shown potential as a pesticide. Its chemical structure allows it to interact with biological systems of pests, making it effective in controlling various agricultural pests. The specific mechanisms of action may include interference with neuronal signaling pathways in insects, leading to paralysis or death.
2.2 Herbicidal Activity
Research is underway to evaluate its efficacy as a herbicide. The compound's ability to inhibit certain biochemical pathways in plants could lead to selective weed control without harming crops .
Case Studies and Synthesis Insights
3.1 Synthesis of this compound
The synthesis involves several steps, typically starting from readily available precursors like benzothiazole derivatives and butyric acid derivatives. The process generally includes:
- Acylation Reactions : Using acyl chlorides to form amides.
- Purification Techniques : Such as recrystallization or chromatography to obtain pure compounds.
A recent study reported a successful synthesis with an overall yield of approximately 76%, demonstrating the feasibility of producing this compound for further research and application .
Summary Table of Applications
| Application Area | Specific Uses | Notes |
|---|---|---|
| Pharmaceutical | Chronic pain management | Inhibits Nav 1.7 sodium channels |
| Neuroprotection | Potential use in neurodegenerative diseases | |
| Agricultural | Pesticide | Effective against various agricultural pests |
| Herbicide | Selective action on weeds |
Mechanism of Action
The mechanism of action of N-Benzothiazol-2-yl-4-m-tolyloxy-butyramide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby exerting its biological effects. In cancer cells, it may interfere with cell signaling pathways, leading to apoptosis or cell cycle arrest. The exact molecular targets and pathways involved are still under investigation, but studies have shown that the compound can modulate the activity of key proteins involved in disease progression.
Comparison with Similar Compounds
Key Observations :
- This contrasts with the unsubstituted butyramide chain in N-(Benzothiazol-2-yl)butyramide, which lacks such interactions . Compared to phenyl-substituted analogs (e.g., 3-phenylpropionamide), the meta-tolyloxy group may enhance solubility in nonpolar solvents due to its methyl group, while fluorophenoxy derivatives (e.g., 4-fluorophenoxy) could exhibit altered electronic properties.
Crystallographic Methodology :
Biological Implications (Theoretical) :
- While experimental data on the target compound’s bioactivity is lacking, the m-tolyloxy substituent may enhance membrane permeability compared to unsubstituted analogs, a hypothesis supported by studies on similar lipophilic benzothiazoles.
Biological Activity
N-Benzothiazol-2-yl-4-m-tolyloxy-butyramide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and therapeutic applications, supported by case studies and data tables.
Synthesis
The synthesis of this compound typically involves the reaction of benzothiazole derivatives with butyric acid derivatives. The process can be optimized for yield and purity using various solvents and reaction conditions.
General Synthetic Route:
- Starting Materials : Benzothiazole, 4-m-tolyloxy butyric acid derivatives.
- Reagents : Coupling agents (e.g., EDC, DMAP) may be used to facilitate the reaction.
- Conditions : The reaction is generally conducted under reflux in a suitable solvent such as dichloromethane or acetonitrile.
Biological Activity
This compound has been studied for a variety of biological activities, including:
Anticancer Activity
Several studies have indicated that this compound exhibits anticancer properties by inducing apoptosis in cancer cell lines. For instance, it has shown significant cytotoxicity against breast cancer (MDA-MB-231) and gastric cancer (NUGC-3) cell lines.
Antimicrobial Activity
The compound has also demonstrated antimicrobial activity against various bacterial strains. Notably, it was effective against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 |
The mechanism underlying the biological activity of this compound appears to involve:
- Inhibition of cell proliferation : This is likely mediated through the modulation of signaling pathways related to cell cycle regulation.
- Induction of apoptosis : The compound may activate intrinsic apoptotic pathways, leading to programmed cell death in malignant cells.
Case Studies
- Case Study on Anticancer Efficacy : In a study involving human cancer cell lines, this compound was shown to significantly reduce cell viability in a dose-dependent manner, with mechanisms involving the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
- Antimicrobial Evaluation : A clinical evaluation demonstrated that formulations containing this compound exhibited promising results against resistant strains of bacteria, suggesting its potential use as an antimicrobial agent in clinical settings.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
